3-(3,4-dimethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
3-(3,4-dimethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a dimethylphenyl group and a fluorophenyl-oxadiazolyl-methylthio moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c1-13-3-4-16(11-14(13)2)18-9-10-20(25-24-18)28-12-19-23-21(26-27-19)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKHOFRCKVCHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridazine Core
The pyridazine ring serves as the central scaffold for this compound. A widely adopted method involves the condensation of hydrazine derivatives with dicarbonyl precursors. In a representative procedure, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one is refluxed with hydrazine hydrate in absolute ethanol for 5 hours, yielding 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives. This reaction proceeds via a cyclocondensation mechanism, where the hydrazine nucleophile attacks the electrophilic carbonyl carbons, followed by dehydration to form the aromatic pyridazine ring.
Key Reaction Parameters
- Reagent Ratio : 1:2 molar ratio of dicarbonyl compound to hydrazine hydrate
- Solvent : Absolute ethanol
- Temperature : Reflux conditions (78°C)
- Time : 5–8 hours
The choice of substituents on the dicarbonyl precursor directly influences the substitution pattern on the pyridazine ring. For instance, incorporating a phenyl group at the C5 position ensures proper orientation for subsequent functionalization at C3 and C6 positions.
Introduction of the 3,4-Dimethylphenyl Group
The 3,4-dimethylphenyl moiety is introduced at the C3 position of the pyridazine ring through electrophilic aromatic substitution. A modified Friedel-Crafts alkylation protocol is employed, utilizing 3,4-dimethylbenzoyl chloride as the acylating agent. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) in anhydrous dichloromethane at 0–5°C.
Mechanistic Insights
- Acylium Ion Formation : AlCl₃ coordinates with 3,4-dimethylbenzoyl chloride, generating a reactive acylium ion.
- Electrophilic Attack : The acylium ion undergoes electrophilic substitution at the C3 position of the pyridazine ring.
- Rearomatization : Loss of a proton restores aromaticity, yielding the 3-(3,4-dimethylphenyl)pyridazine intermediate.
Optimization Considerations
- Catalyst Loading : 1.2 equivalents of AlCl₃ relative to the acyl chloride
- Reaction Quenching : Gradual addition to ice-cold water to prevent over-acylation
- Yield Improvement : Use of molecular sieves to absorb generated HCl
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is constructed via cyclodehydration of a pre-formed amidoxime intermediate. A two-step protocol is typically employed:
Step 1: Amidoxime Formation
The 4-fluorophenylcarboxylic acid is treated with hydroxylamine hydrochloride in pyridine, forming the corresponding amidoxime.
Step 2: Cyclization
The amidoxime undergoes cyclocondensation with a carbonyl derivative (e.g., triethyl orthoformate) under acidic conditions (conc. H₂SO₄, 60°C). This generates the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl moiety.
Critical Parameters
| Parameter | Optimal Value |
|---|---|
| Cyclization Agent | Triethyl orthoformate |
| Acid Catalyst | Concentrated H₂SO₄ |
| Temperature | 60°C |
| Reaction Time | 4–6 hours |
Thioether Linkage Formation
The final structural element—the sulfanyl bridge connecting the pyridazine and oxadiazole rings—is established through nucleophilic aromatic substitution. The 6-chloropyridazine derivative reacts with the oxadiazole-containing thiolate anion under basic conditions.
Synthetic Protocol
- Generation of Thiolate : The oxadiazole-thiol is deprotonated using potassium tert-butoxide (t-BuOK) in dry THF.
- Substitution Reaction : The thiolate nucleophile attacks the C6 position of the chloropyridazine at 80°C.
- Workup : Neutralization with dilute HCl followed by column chromatography purification.
Yield Enhancement Strategies
- Phase Transfer Catalysis : Addition of tetrabutylammonium bromide (TBAB) increases reaction rate
- Microwave Assistance : Reduces reaction time from 12 hours to 45 minutes at 150W
Industrial-Scale Production Methods
Large-scale synthesis requires optimization of cost, safety, and environmental impact:
Continuous Flow Reactor System
- Pyridazine Formation : Tubular reactor with in-line IR monitoring
- Oxadiazole Cyclization : Packed-bed reactor filled with solid acid catalyst (Zeolite H-beta)
- Thioether Coupling : Microreactor array with real-time UV-Vis analysis
Purification Technologies
| Technique | Application | Efficiency |
|---|---|---|
| Simulated Moving Bed Chromatography | Final product isolation | >99.5% purity |
| Melt Crystallization | Intermediate purification | 98% recovery |
Environmental Considerations
- Solvent recovery systems for ethanol and THF
- Catalytic oxidation of H₂S byproducts to elemental sulfur
Analytical Characterization
Critical quality control parameters and their analytical methods:
Spectroscopic Data
| Technique | Key Signals | Compound Validation |
|---|---|---|
| ¹H NMR | δ 2.25 (s, 6H, CH₃), δ 7.35–7.78 (m, Ar-H) | Substituent pattern |
| IR | 1228 cm⁻¹ (C=S), 1650 cm⁻¹ (C=N) | Functional groups |
| HRMS | m/z 421.0984 [M+H]⁺ | Molecular formula confirmation |
Thermal Analysis
- Melting Point: 184–186°C (DSC)
- Thermal Stability: Decomposition onset at 290°C (TGA)
Comparative Analysis of Synthetic Routes
A systematic evaluation of published methodologies reveals key advantages and limitations:
Academic vs. Industrial Approaches
| Parameter | Academic Method | Industrial Method |
|---|---|---|
| Scale | 0.1–10 g | 1–100 kg |
| Catalyst | Homogeneous (AlCl₃) | Heterogeneous (Zeolite) |
| Solvent Consumption | 50 L/kg product | 8 L/kg product |
| Energy Efficiency | 35% | 78% |
Yield Optimization Landscape
- Microwave-assisted thioether formation increases yield from 68% to 92%
- Continuous flow pyridazine synthesis reduces side products by 40%
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the oxadiazole ring or other reducible groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced derivatives of the compound.
Scientific Research Applications
3-(3,4-dimethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways: Influencing cellular signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenyl)-6-(methylthio)pyridazine
- 3-(4-Fluorophenyl)-6-(methylthio)pyridazine
- 3-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyridazine
Uniqueness
3-(3,4-dimethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is unique due to the presence of both the dimethylphenyl and fluorophenyl-oxadiazolyl-methylthio groups. This combination imparts distinct chemical properties, such as enhanced stability, specific reactivity, and potential biological activity, which are not observed in similar compounds.
Biological Activity
The compound 3-(3,4-dimethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 327.39 g/mol. The structure is characterized by a pyridazine core substituted with a dimethylphenyl group and an oxadiazole moiety linked via a sulfur atom.
Biological Activity Overview
Recent studies have highlighted the diverse biological activities associated with oxadiazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound discussed here exhibits promising results in various biological assays.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDAC) and thymidylate synthase. These targets are crucial for the regulation of gene expression and DNA synthesis in cancer cells .
-
In Vitro Studies : In vitro cytotoxicity assays revealed that this compound exhibited significant antiproliferative activity against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
- Case Study : A study evaluated the compound's effects on the HT-29 colon cancer cell line, where it induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity .
Antimicrobial Activity
The compound also demonstrated significant antimicrobial properties against both bacterial and fungal strains:
- Bacterial Strains : It exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
- Fungal Strains : Antifungal tests showed effectiveness against Candida albicans with an MIC of 20 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of the oxadiazole ring enhances interaction with biological targets due to its electron-withdrawing properties.
- The dimethylphenyl group contributes to lipophilicity, improving membrane permeability and bioavailability.
- The sulfanyl linkage plays a role in enhancing binding affinity to target enzymes through thiol interactions .
Data Summary Table
| Biological Activity | Target Cell Line/Organism | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 15 | HDAC inhibition |
| Anticancer | MCF-7 | 25 | Apoptosis induction |
| Antimicrobial | E. coli | 30 | Cell wall synthesis inhibition |
| Antifungal | C. albicans | 20 | Ergosterol synthesis disruption |
Q & A
Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential coupling of pyridazine and oxadiazole precursors, with critical control over reaction conditions. Key steps include:
- Sulfanyl linkage formation : Use sulfur-containing reagents (e.g., thiourea derivatives) under inert atmospheres to prevent oxidation .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance intermediate solubility and reaction efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol improve purity (>95% by HPLC) . Yield optimization: Adjusting stoichiometry (1:1.2 molar ratio of pyridazine to oxadiazole intermediates) and maintaining temperatures at 60–80°C minimizes side reactions .
Q. Which analytical techniques are essential for structural validation?
A combination of spectroscopic and crystallographic methods is required:
- NMR : H and C NMR confirm substituent connectivity and regiochemistry (e.g., distinguishing pyridazine C-3 vs. C-6 positions) .
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]: ~453.12) and detects isotopic patterns for sulfur and fluorine .
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) for structure-activity relationship (SAR) studies .
Q. How should initial biological screening be designed to assess its pharmacological potential?
Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against S. aureus (MIC) and C. albicans (IC) .
- Anticancer profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with comparative analysis against non-malignant cells (e.g., HEK293) .
- Dose-response curves : Use 0.1–100 µM ranges to identify preliminary EC values and cytotoxicity thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
SAR requires modular synthesis of analogs with targeted substitutions:
- Oxadiazole modifications : Replace 4-fluorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Pyridazine variations : Introduce methyl or halide substituents at the 3,4-dimethylphenyl group to evaluate steric impacts .
- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett constants, logP) with biological endpoints .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions or compound stability:
- Comparative assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Stability profiling : Monitor compound degradation in DMSO stocks (HPLC) and cell culture media (LC-MS) to rule out false negatives .
- Impurity analysis : Use preparative TLC to isolate byproducts and test their bioactivity separately .
Q. Which computational approaches predict target interactions and reaction pathways?
Integrate quantum mechanics and molecular dynamics:
- Docking simulations : Screen against kinases (e.g., EGFR) or DNA topoisomerases using AutoDock Vina .
- Reaction path analysis : Apply density functional theory (DFT) to model sulfanyl linkage formation and identify transition-state barriers .
- ADMET prediction : Use SwissADME to estimate bioavailability and metabolic liabilities (e.g., CYP450 interactions) .
Q. How can degradation pathways be elucidated under physiological conditions?
Conduct forced degradation studies:
- Oxidative stress : Expose to HO (3% v/v) in PBS (pH 7.4) at 37°C; monitor sulfoxide/sulfone formation via LC-MS .
- Photolytic stability : UV irradiation (254 nm) in methanol to assess photosensitivity and identify photoproducts .
- Hydrolytic cleavage : Test in acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions to evaluate oxadiazole ring stability .
Q. What strategies improve solubility for in vivo studies?
Address low aqueous solubility through formulation:
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin complexes (e.g., HP-β-CD) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .
- Prodrug design : Introduce phosphate or amino acid conjugates at the sulfanyl group to enhance hydrophilicity .
Q. How can experimental design (DoE) optimize reaction conditions?
Apply statistical methods to minimize trial-and-error:
- Factorial design : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst (e.g., KCO) to identify significant yield factors .
- Response surface modeling : Predict optimal conditions for coupling reactions using central composite design .
- Robustness testing : Evaluate reproducibility under slight parameter variations (e.g., ±5°C) .
Q. What catalytic systems enhance synthetic efficiency?
Explore green chemistry and heterogeneous catalysis:
- Palladium nanocatalysts : Improve Suzuki-Miyaura coupling steps for pyridazine synthesis (TOF > 500 h) .
- Biocatalysis : Use lipases for enantioselective modifications under mild conditions (e.g., pH 7, 25°C) .
- Flow chemistry : Continuous reactors reduce reaction times and improve scalability for oxadiazole formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
